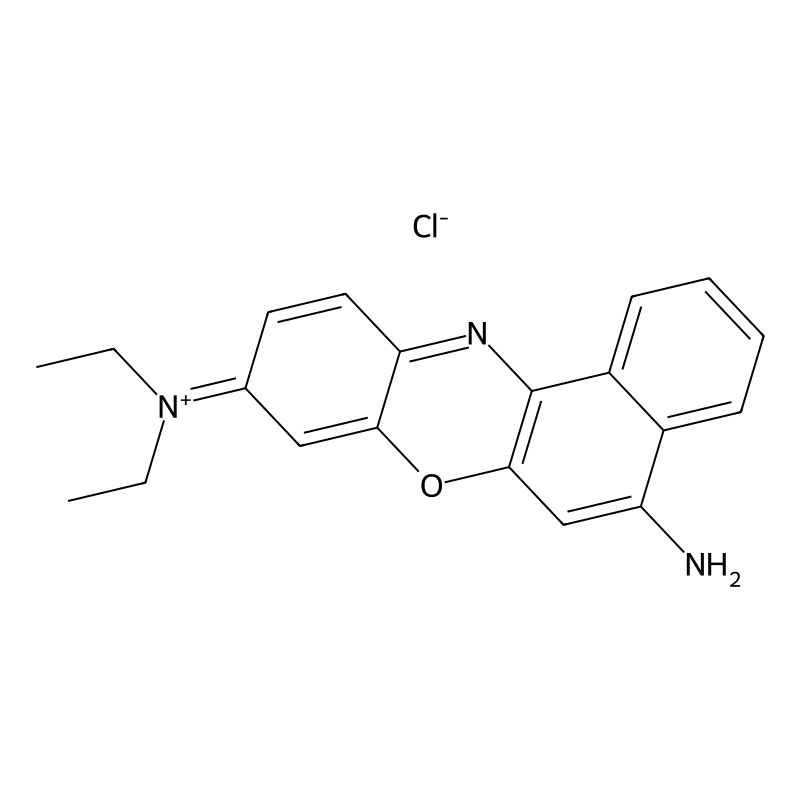

Nile blue chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Staining and Visualization:

- Fluorescence microscopy: Nile Blue chloride is used to stain non-aqueous phases in samples for visualization under fluorescence microscopes [Source: Sigma-Aldrich product page on Nile Blue chloride, ].

- Biomolecule detection: It can bind to specific biomolecules like DNA and lipids, allowing their identification and localization within cells [Source: Sigma-Aldrich product page on Nile Blue chloride, ].

- Bacterial growth: Nile Blue chloride can stain bacterial cells, aiding in the identification and quantification of bacterial colonies [Source: Sigma-Aldrich product page on Nile Blue chloride, ].

- Amyloid plaque diagnosis: This dye can help diagnose diseases associated with amyloid plaque buildup, such as Alzheimer's disease [Source: Sigma-Aldrich product page on Nile Blue chloride, ].

Other Applications:

Nile Blue chloride is an organic compound with the chemical formula CHClNO. It is a fluorescent dye that belongs to the class of benzo[a]phenoxazinium compounds. This dye is particularly noted for its ability to emit fluorescence, which varies significantly depending on the solvent and pH conditions. In nonpolar solvents, Nile Blue chloride exhibits high quantum yield fluorescence, making it useful in various applications, especially in biological staining techniques .

Nile Blue chloride is recognized for its biological activity, particularly in histological staining. It selectively stains neutral lipids pink while staining acidic lipids blue. This differential staining is useful for visualizing various cellular components under a microscope. The dye has also been studied for its potential to photosensitize DNA damage through electron transfer mechanisms, indicating its relevance in photobiological research .

The synthesis of Nile Blue chloride typically involves acid-catalyzed condensation reactions. One common method includes the reaction of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine or related compounds. The process can also involve oxidation steps to introduce additional amino groups into the structure of the dye . This synthetic versatility allows for modifications that can enhance its properties for specific applications.

Nile Blue chloride has various applications across different fields:

- Histological Staining: It is widely used in biological laboratories to stain lipids and nuclei in tissue samples.

- Fluorescent Imaging: Due to its strong fluorescence, it serves as a fluorescent marker in microscopy.

- Photobiological Studies: Its ability to photosensitize DNA damage makes it a subject of interest in studies investigating phototoxicity and photoinduced cellular processes .

Research has shown that Nile Blue chloride interacts with DNA, leading to potential damage under light exposure. Studies indicate that the dye binds to DNA strands and can facilitate electron transfer processes that result in strand breaks. This characteristic highlights its significance in understanding the mechanisms of phototoxicity and oxidative stress in biological systems .

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nile Red | CHNO | Derived from Nile Blue; used primarily for lipid staining. |

| Methylene Blue | CHClNS | Used as a redox indicator; exhibits different staining properties. |

| Crystal Violet | CHClN | A cationic dye used mainly for Gram staining in microbiology. |

| Safranin O | CHClNO | Commonly used as a counterstain; provides distinct coloration for cellular components. |

Nile Blue chloride's unique fluorescence properties and its selective staining capabilities make it particularly valuable in histological applications compared to these similar compounds. Its ability to differentiate between lipid types adds to its specificity as a biological stain .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

53340-16-2 (perchlorate)